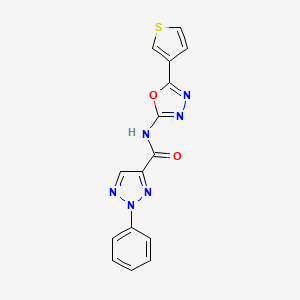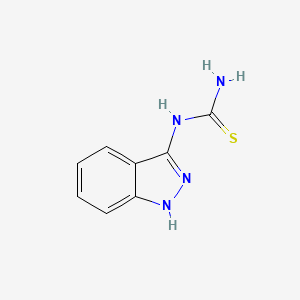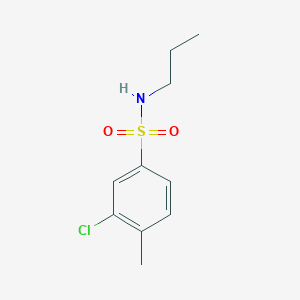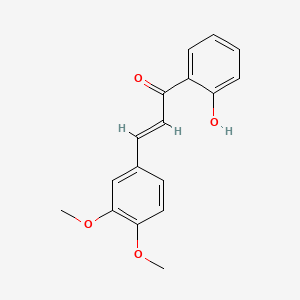![molecular formula C7H9FN2O2 B2412354 2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 2445792-88-9](/img/structure/B2412354.png)
2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione” is a spiro compound, which is a type of compound where two rings share a single atom . The spiro atom in this case is a nitrogen atom, and the compound contains a fluoromethyl group (-CH2F) and two dione groups (C=O). The presence of these functional groups could potentially influence the compound’s reactivity and properties.
Aplicaciones Científicas De Investigación
-
Organic & Biomolecular Chemistry
- The synthesis of 2-azaspiro [3.4]octane, a compound structurally similar to the one you mentioned, has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .
- The methods of application or experimental procedures involve readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
- The results of this study provided three successful routes for the synthesis of 2-azaspiro [3.4]octane .
-
Organofluorine Chemistry
- The introduction of a monofluoromethyl moiety has become a very important area of research in recent years . Owing to the beneficial properties of organofluorine compounds, such as their metabolic stability, the incorporation of the CH2F group as a bioisosteric substitute for various functional groups is an attractive strategy for the discovery of new pharmaceuticals .
- The methods of application or experimental procedures involve the use of reagents that act via electrophilic, nucleophilic, and radical pathways .
- The results of this research have led to the development of alternative fluoromethylation agents .
-
Chemical Synthesis
- A structurally similar compound, “2-Methyl-2-propanyl 2,2-bis(fluoromethyl)-6-azaspiro[3.4]octane-8-carboxylate”, has been synthesized . The methods of synthesis and the properties of this compound might provide insights into potential applications .
- The methods of application or experimental procedures involve readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
- The results of this study provided successful routes for the synthesis of the compound .
-
Stereochemistry
- The Newman projection is a drawing convention used to better visualize different conformations of a molecule . It might be used to study the conformations of “2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione” and other similar compounds .
- The methods of application or experimental procedures involve looking lengthwise down a specific bond of interest .
- The results of this research have led to a better understanding of the conformations of organic molecules .
-
Polymerization
- A study discusses the polymerization of bicyclic acetals . Although not directly related to your compound, the methods and results of this study might provide insights into potential applications .
- The methods of application or experimental procedures involve a series of reaction steps leading to the ring-opening polymerization of a compound .
- The results of this study showed that the polymerization proceeded, though very slowly, in dichloromethane at certain temperatures .
-
Molecular Modeling
- The Newman projection is a drawing convention used to better visualize different conformations of a molecule . It might be used to study the conformations of “2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione” and other similar compounds .
- The methods of application or experimental procedures involve looking lengthwise down a specific bond of interest .
- The results of this research have led to a better understanding of the conformations of organic molecules .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c8-3-4-1-7(2-4)5(11)9-6(12)10-7/h4H,1-3H2,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQALOVOOGCNYDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(=O)NC(=O)N2)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2412273.png)

![7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2412276.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2412278.png)
![1-(2-chloroquinolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]methanimine](/img/structure/B2412281.png)
![2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2412284.png)
![(Z)-methyl 2-(2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2412285.png)
![1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2412286.png)
![ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2412287.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)
![2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412290.png)
